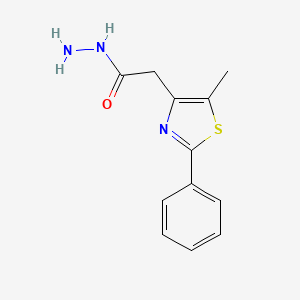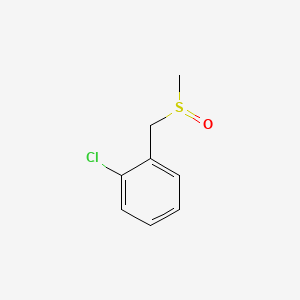
o-Chlorobenzyl methyl sulfoxide
概要
説明
o-Chlorobenzyl methyl sulfoxide: is an organic compound with the molecular formula C8H9ClOS. It is a sulfoxide derivative where a methyl group is attached to the sulfur atom, and a chlorobenzyl group is attached to the oxygen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions:
Oxidation of o-Chlorobenzyl methyl sulfide: The most common method for preparing o-Chlorobenzyl methyl sulfoxide involves the oxidation of o-Chlorobenzyl methyl sulfide.
Metal-Free Synthesis: Another method involves the metal-free aerobic oxidation of aryl sulfides in the presence of aliphatic aldehydes and N-hydroxyphthalimide (NHPI) as a catalyst.
Industrial Production Methods: Industrial production of this compound typically follows the oxidation route using hydrogen peroxide due to its efficiency and cost-effectiveness. The reaction is conducted in a controlled environment to ensure high purity and yield of the product.
化学反応の分析
Types of Reactions:
Oxidation: o-Chlorobenzyl methyl sulfoxide can undergo further oxidation to form o-Chlorobenzyl methyl sulfone.
Reduction: The compound can be reduced back to o-Chlorobenzyl methyl sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions where the sulfoxide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4), N-hydroxyphthalimide (NHPI).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: o-Chlorobenzyl methyl sulfone.
Reduction: o-Chlorobenzyl methyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
科学的研究の応用
Chemistry: o-Chlorobenzyl methyl sulfoxide is used as a reagent in organic synthesis, particularly in the preparation of other sulfoxides and sulfones. It is also employed in ligand-based virtual screening and the design of anti-malarial compounds .
Biology: The compound is used as an indicator for the exposure assessment of transformation products of organic trace pollutants. It helps in studying the metabolic pathways and environmental impact of these pollutants .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including its role in drug design and development.
Industry: The compound finds applications in the production of various chemicals and intermediates used in pharmaceuticals, agrochemicals, and other industrial processes.
作用機序
The mechanism of action of o-Chlorobenzyl methyl sulfoxide involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in nucleophilic substitution reactions, leading to the formation of various products. The exact molecular targets and pathways involved in its biological activity are still under investigation .
類似化合物との比較
Dimethyl sulfoxide (DMSO): A widely used solvent and reagent in organic synthesis. It has similar sulfoxide functionality but lacks the chlorobenzyl group.
o-Chlorobenzyl methyl sulfide: The precursor to o-Chlorobenzyl methyl sulfoxide, which can be oxidized to form the sulfoxide.
o-Chlorobenzyl methyl sulfone: The fully oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both the chlorobenzyl and sulfoxide groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
1-chloro-2-(methylsulfinylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-11(10)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQNVMKZJNFYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946073 | |
| Record name | 1-Chloro-2-[(methanesulfinyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23413-66-3 | |
| Record name | O-chlorobenzyl methyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023413663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-[(methanesulfinyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-CHLOROBENZYL METHYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T1U5N8743 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does o-Chlorobenzyl methyl sulfoxide (DS-30) exert its diuretic effect?
A1: The research suggests that DS-30 induces diuresis through an adrenergic mechanism, particularly involving alpha-adrenergic receptors. [] The study demonstrated that pre-treatment with tolazoline, an alpha-adrenergic receptor blocker, effectively inhibited the diuretic action of DS-30 in rats. [] This blockage mirrors the observed inhibition of norepinephrine and metaraminol-induced diuresis by tolazoline, further supporting the involvement of alpha-adrenergic pathways. [] Conversely, propranolol, a beta-adrenergic receptor blocker, did not affect DS-30's diuretic action. []
Q2: How does the diuretic action of DS-30 compare to other diuretics like hydrochlorothiazide and furosemide?
A2: The study highlights a key distinction: unlike hydrochlorothiazide and furosemide, the diuretic action of DS-30 is dependent on the adrenergic mechanism, specifically alpha-adrenergic receptors. [] While the exact mechanisms of action for hydrochlorothiazide and furosemide are not elaborated upon in this paper, their lack of response to tolazoline pre-treatment underscores a different pathway compared to DS-30. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]thio]-N-(5-methyl-2-thiazolyl)acetamide](/img/structure/B1222292.png)
![8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1222293.png)
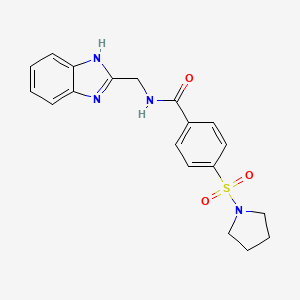
![2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole](/img/structure/B1222300.png)
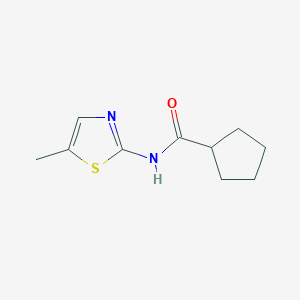
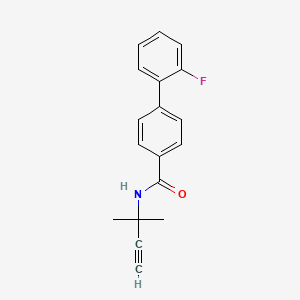
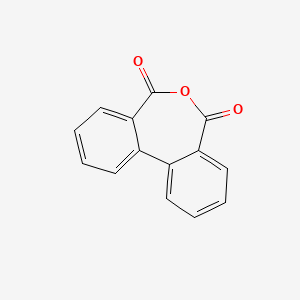
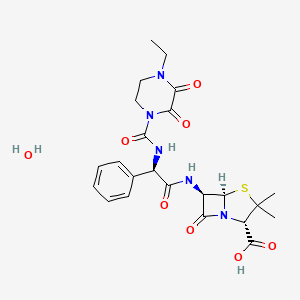
![4-[2-[(4-Chlorophenyl)thio]ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1222309.png)
![3-[4-(5-Pentyl-2-pyridinyl)phenyl]acrylamide](/img/structure/B1222310.png)
![3-[2-(4-fluorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1222313.png)
![3-(Methoxymethyl)-2-benzofurancarboxylic acid [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1222314.png)
![(E)-3-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B1222315.png)
